Physical and chemical properties of 2'-Deoxyguanosine-13C,15N2.
Physical and chemical properties of 2'-Deoxyguanosine-13C,15N2.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C,¹⁵N₂. While specific data for this exact isotopic combination is not widely published, this document compiles relevant information from closely related isotopologues and the parent molecule to provide a comprehensive resource. The primary application of such labeled compounds is in tracer studies for metabolic flux analysis and as internal standards for quantitative analysis by mass spectrometry.[1][2]
Core Physical and Chemical Properties
The introduction of ¹³C and ¹⁵N isotopes results in a molecule with a higher molecular weight than its unlabeled counterpart, which is essential for its use in mass spectrometry-based assays. The fundamental chemical reactivity and structural properties are expected to be nearly identical to unlabeled 2'-deoxyguanosine.
Table 1: Physical and Chemical Properties of 2'-Deoxyguanosine and Related Isotopologues
| Property | 2'-Deoxyguanosine (Unlabeled) | 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | 2'-Deoxyguanosine·H₂O (¹³C₁₀, ¹⁵N₅) |
| Molecular Formula | C₁₀H₁₃N₅O₄[3] | C₉[¹³C]H₁₃N₃[¹⁵N]₂O₅[] | C₁₀H₁₃N₅O₄·H₂O[5] |
| Molecular Weight | 267.24 g/mol [3] | 286.22 g/mol [][6] | 300.15 g/mol [5] |
| Appearance | White crystalline powder | White to Off-white Solid[] | Solid (Form not specified)[5] |
| Solubility | Soluble in methanol, ethanol, DMSO[7] | Slightly soluble in DMSO, Methanol (Heated)[] | Not specified |
| Melting Point | >171°C (dec.)[] | >171°C (dec.)[] | Not specified |
| Storage Temperature | Not specified | Store at -20°C[] | Store in freezer (-20°C). Protect from light.[5] |
Note: Data for 2'-Deoxyguanosine-¹³C,¹⁵N₂ is inferred from its oxidized form and other labeled analogues due to a lack of specific public data for this exact compound.
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of 2'-Deoxyguanosine-¹³C,¹⁵N₂. While specific spectra for this isotopologue are not available, the following provides an overview of expected spectroscopic characteristics based on the unlabeled compound and general principles of NMR and mass spectrometry for isotopically labeled molecules.
Table 2: Spectroscopic Data for 2'-Deoxyguanosine (Unlabeled)
| Technique | Key Observations |
| ¹H NMR (600 MHz, Water, pH 7.01) | Shifts [ppm]: 7.97, 6.28, 4.61, 4.12, 3.78, 2.77, 2.50[8] |
| ¹³C NMR | Characteristic shifts for the purine (B94841) and deoxyribose carbons.[9] |
| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺) at m/z 267.[3] |
For 2'-Deoxyguanosine-¹³C,¹⁵N₂, the mass spectrum would show a molecular ion peak shifted by +3 Da compared to the unlabeled compound due to the presence of one ¹³C and two ¹⁵N atoms. In NMR spectroscopy, the ¹³C-labeled carbon would exhibit coupling with directly attached protons and adjacent ¹³C or ¹⁵N atoms, providing valuable structural information. The ¹⁵N labels would also introduce observable couplings in ¹H and ¹³C NMR spectra and allow for direct detection in ¹⁵N NMR experiments.[10]
Experimental Protocols
The following are generalized protocols for key experiments involving isotopically labeled deoxyguanosine. These can be adapted for use with 2'-Deoxyguanosine-¹³C,¹⁵N₂.
Synthesis of Isotopically Labeled Deoxyguanosine
The synthesis of isotopically labeled nucleosides like 2'-Deoxyguanosine-¹³C,¹⁵N₂ typically involves multi-step chemical synthesis. A general approach might involve the use of a ¹³C-labeled precursor for the formation of the purine ring and a ¹⁵N-labeled source for the nitrogen atoms. For instance, a method for synthesizing [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine and its deoxy analogue involves the ring closure of a pyrimidinone using [¹³C]sodium ethyl xanthate to introduce the ¹³C at the C8 position.[10]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Isotopically labeled nucleosides are ideal internal standards for accurate quantification of their unlabeled counterparts in biological samples.
Protocol for LC-MS Quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (Adapted for 2'-Deoxyguanosine)
-
Sample Preparation: DNA is extracted from the biological sample and enzymatically hydrolyzed to its constituent nucleosides using a combination of DNase I, phosphodiesterases, and alkaline phosphatase.[11]
-
Internal Standard Spiking: A known amount of the isotopically labeled standard (e.g., 2'-Deoxyguanosine-¹³C,¹⁵N₂) is added to the hydrolyzed DNA sample.
-
LC Separation: The mixture of nucleosides is separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and labeled deoxyguanosine based on their specific mass-to-charge ratios.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the identity and purity of the labeled compound and to study its interactions with other molecules.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the labeled nucleoside in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts and coupling constants to confirm the positions of the isotopic labels and the overall structure of the molecule. The ¹³C-¹⁵N and ¹H-¹⁵N couplings will be particularly informative.
Signaling Pathways and Experimental Workflows
2'-Deoxyguanosine is a fundamental component of DNA, and its metabolism and fate are central to DNA synthesis, damage, and repair. Isotopically labeled versions are invaluable for tracing these processes.
DNA Damage and Repair Pathway
Cellular DNA is constantly subjected to damage from both endogenous and exogenous sources. The base excision repair (BER) pathway is a major mechanism for repairing oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine.[12]
Caption: Base Excision Repair pathway for oxidative DNA damage.
Experimental Workflow for Metabolic Flux Analysis
Stable isotope labeling is a powerful technique to trace the metabolic fate of nutrients and precursors within a cell.[13] 2'-Deoxyguanosine-¹³C,¹⁵N₂ can be used to study de novo nucleotide synthesis pathways.
Caption: Workflow for tracing nucleotide metabolism with stable isotopes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guanosine, 2'-deoxy- [webbook.nist.gov]
- 5. isotope.com [isotope.com]
- 6. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2'-Deoxyguanosine(961-07-9) 13C NMR [m.chemicalbook.com]
- 10. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage and Repair [sigmaaldrich.com]
- 13. f1000research.com [f1000research.com]
